4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Propriétés
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVDEPYSRDEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266195 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-58-6 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of 2-Methyl-4-bromopyridine Intermediate
A critical precursor for the target compound is 2-methyl-4-bromopyridine, which is synthesized through a multi-step process with high efficiency and industrial applicability, as detailed below:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of diethyl malonate with 2-chloro-4-nitropyridine | Diethyl malonate + Na or K metal, toluene solvent, 90-120°C, 1.5h reaction, followed by acidic decarboxylation | 92-95 | Formation of 2-methyl-4-nitropyridine |
| 2 | Catalytic hydrogenation of 2-methyl-4-nitropyridine to 2-methyl-4-aminopyridine | Pd/C catalyst, methanol solvent, 0.5 MPa H2 pressure, 20-40°C, 15h | 94-97 | Conducted in autoclave, filtration to remove catalyst |
| 3 | Sandmeyer-type bromination of 2-methyl-4-aminopyridine | Acidification with HBr, cooling to -10 to 0°C, dropwise addition of bromine and sodium nitrite, pH adjustment to alkaline, extraction | 95 | Produces 2-methyl-4-bromopyridine with high purity |
This method is characterized by mild reaction conditions, operational simplicity, and suitability for large-scale production with excellent yields and cost-effectiveness.
Cyclization to Form this compound
Following the synthesis of 2-methyl-4-bromopyridine, the pyrrolo[3,2-c]pyridine ring system is constructed through cyclization reactions involving amino or ethylenamine derivatives of bromopyridine:
- A reported method involves the reaction of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine with iron powder in acetic acid under reflux conditions for approximately 45 minutes.
- The reaction mixture changes color indicating progression and yields 4-bromo-1H-pyrrolo[2,3-c]pyridine analogs, which can be adapted for the 2-methyl derivative by appropriate substitution.
- Work-up includes filtration, basification to pH 8, extraction, and purification to isolate the brominated pyrrolopyridine compound with yields around 73%.
Though this specific example is for the 4-bromo-1H-pyrrolo[2,3-c]pyridine isomer, similar methodologies apply to the this compound synthesis by modifying starting materials accordingly.
Comparative Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Condensation & Decarboxylation | Diethyl malonate, Na/K metal, 2-chloro-4-nitropyridine | 90-120°C, toluene, acidic reflux | 92-95 | High yield, scalable |
| Hydrogenation | 2-methyl-4-nitropyridine, Pd/C, H2 | 20-40°C, 0.5 MPa, 15h | 94-97 | Efficient reduction |
| Bromination | 2-methyl-4-aminopyridine, HBr, Br2, NaNO2 | -10 to 0°C, pH adjusted to 9 | 95 | High selectivity |
| Cyclization | 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine, Fe, AcOH | Reflux 45 min | ~73 | Moderate yield, requires optimization |
Mechanistic Insights and Industrial Relevance
- The initial condensation forms the methyl-substituted pyridine ring via nucleophilic substitution and subsequent decarboxylation.
- Catalytic hydrogenation reduces the nitro group to an amine, facilitating subsequent diazotization and bromination.
- The bromination step employs a diazonium intermediate, enabling selective substitution at the 4-position.
- Cyclization involving iron-mediated reductive conditions promotes ring closure to form the fused pyrrolopyridine system.
- The described methods emphasize mild conditions, high selectivity, and operational simplicity, making them suitable for industrial scale-up.
Summary Table of Preparation Steps for this compound
| Stage | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Methyl-4-nitropyridine | Diethyl malonate, Na/K metal, 2-chloro-4-nitropyridine | 90-120°C, acidic reflux | 92-95 | High purity, scalable |
| 2 | 2-Methyl-4-aminopyridine | Pd/C, H2, methanol | 20-40°C, 0.5 MPa, 15h | 94-97 | Efficient catalytic reduction |
| 3 | 2-Methyl-4-bromopyridine | HBr, Br2, NaNO2 | -10 to 0°C, pH 9 | 95 | High selectivity |
| 4 | This compound | Fe, AcOH, reflux | ~73 (analogous) | Moderate yield, requires purification |
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Pharmaceutical Development
The compound's structure, which includes both pyrrole and pyridine functionalities, allows it to interact with multiple biological targets. This versatility makes it a valuable scaffold for drug development.
Cancer Therapy
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine, including 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, exhibit potent inhibitory effects against various cancer-related pathways. For example:
- FGFR Inhibition : Compounds derived from this scaffold have shown significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A study reported a derivative with IC50 values of 7 nM against FGFR1, suggesting strong potential for treating cancers driven by aberrant FGFR signaling .
- MPS1 Inhibition : Another application involves the inhibition of MPS1 (monopolar spindle 1), a kinase involved in cell cycle regulation. Compounds based on the pyrrolo[3,2-c]pyridine scaffold demonstrated favorable pharmacokinetics and antiproliferative activity in human tumor xenograft models .
Antiviral and Antimycobacterial Activity
Beyond oncology, this compound has been explored for its antiviral and antimycobacterial properties:
- Antiviral Activity : Certain derivatives have shown low micromolar inhibitory potency against viral integrases and other targets, indicating potential for treating viral infections .
- Antimycobacterial Activity : Studies have identified compounds that inhibit the InhA enzyme crucial for Mycobacterium tuberculosis survival, demonstrating the compound's utility in treating tuberculosis .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate specific protein interactions:
- Binding Affinity : Interaction studies have shown that this compound can effectively bind to various targets due to its unique substitution pattern. The presence of bromine and methyl groups enhances its chemical reactivity and binding capabilities .
Case Study: FGFR Inhibitors
In a study focusing on the design of FGFR inhibitors, researchers synthesized several derivatives based on the pyrrolo[3,2-c]pyridine framework. One notable compound exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Case Study: MPS1 Inhibitors
Another research effort aimed at developing MPS1 inhibitors highlighted the compound's ability to stabilize an inactive conformation of MPS1, preventing ATP binding. This mechanism was validated in cellular assays demonstrating dose-dependent inhibition of tumor growth .
Summary Table of Biological Activities
Mécanisme D'action
The mechanism of action of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-94-1)
- Substituents : Bromine (position 2), chlorine (position 4).
- Key Differences: The dual halogenation enhances electrophilicity, facilitating nucleophilic substitution reactions.
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)
- Substituents : Bromine (position 6), methyl (position 2).
- Key Differences : The [3,2-b] ring fusion alters the electronic distribution, shifting the reactivity of the bromine atom. The 6-bromo position may influence regioselectivity in cross-coupling reactions compared to the 4-bromo isomer in the target compound .
Analogues in Related Pyrrolo[2,3-b]pyridine Systems
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine ()
- Substituents : Bromine (position 5), nitro (position 3).
- Key Differences: The nitro group is a strong electron-withdrawing group, which polarizes the ring and directs reactivity toward electrophilic substitution. In contrast, the methyl group in the target compound acts as an electron donor, stabilizing the ring and modulating reaction pathways .
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1256818-71-9)
- Substituents : Bromine (position 4), trifluoromethyl (position 2).
- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the methyl group in the target compound. This substitution enhances binding to hydrophobic pockets in enzymes but may reduce aqueous solubility .
Substituent Effects on Reactivity and Bioactivity
Halogen Position
Methyl vs. Ethyl Substituents
- 2-Methyl vs.
Activité Biologique
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_8BrN, with a molecular weight of approximately 211.06 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 2-position of the pyrrolo ring, contributing to its unique chemical characteristics and biological activities.
1. Anticancer Activity
Preliminary studies indicate that derivatives of this compound may exhibit significant anticancer properties. Research has shown that similar compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds structurally related to this compound have been reported to inhibit FGFRs, which play a crucial role in tumor growth and metastasis. For instance, a derivative demonstrated IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cells .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
2. Neuroprotective Effects
3. Anti-inflammatory Properties
Case Study 1: DYRK1A Inhibition
Case Study 2: FGFR Inhibition in Cancer Therapy
Another study evaluated the efficacy of pyrrolo[3,2-c]pyridine derivatives against FGFRs in cancer models. The findings indicated that these compounds not only inhibited cancer cell proliferation but also reduced migration and invasion capabilities .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like DMF or THF is common. Methylation at the 2-position can be achieved via alkylation with methyl iodide (MeI) in the presence of a base (e.g., NaH) . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of NBS) and purification via silica gel chromatography. Contradictions in reported yields (e.g., 36% vs. 75%) may arise from differences in precursor purity or reaction scale .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm in ¹H NMR) and bromine-induced deshielding of adjacent protons (δ ~8.3–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₈H₇BrN₂: ~226.97 g/mol) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine vs. methyl positioning) but requires high-purity crystals .
Q. How can the bromine substituent be functionalized for downstream applications?
- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ catalyst) to introduce diverse substituents. Optimize conditions (e.g., 1:1.2 molar ratio, 80–100°C in dioxane/water) to minimize dehalogenation side reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies in SAR (structure-activity relationship) studies often arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity (>95% by HPLC). For example, methyl and bromine positions significantly alter kinase inhibition profiles .
Q. How can computational modeling predict reactivity or binding modes of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution trends, explaining bromine’s directing effects. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases, guiding rational design of derivatives .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Methodological Answer : Scale-up issues include exothermic bromination (risk of runaway reactions) and low solubility. Mitigate via:
- Temperature Control : Gradual reagent addition under reflux.
- Solvent Optimization : Switch to DMF/THF mixtures for better solubility.
- Continuous Flow Chemistry : Improves heat dissipation and reproducibility .
Q. How do structural modifications impact metabolic stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. For 4-bromo-2-methyl derivatives, methyl groups enhance steric shielding, prolonging half-life in microsomal assays. Validate via LC-MS/MS metabolic profiling .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
